molecular formula C16H22N2O2 B3812295 N-cyclopropyl-N-(2-methoxybenzyl)-L-prolinamide hydrochloride

N-cyclopropyl-N-(2-methoxybenzyl)-L-prolinamide hydrochloride

Cat. No.: B3812295
M. Wt: 274.36 g/mol
InChI Key: PGMVGDSNHYKKJP-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-N-(2-methoxybenzyl)-L-prolinamide hydrochloride, also known as CPP-115, is a novel GABA aminotransferase inhibitor. It has been studied for its potential therapeutic applications in treating addiction, epilepsy, and cognitive disorders. CPP-115 has shown promising results in preclinical studies, and its mechanisms of action and physiological effects have been extensively researched.

Mechanism of Action

N-cyclopropyl-N-(2-methoxybenzyl)-L-prolinamide hydrochloride works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of the neurotransmitter GABA. By inhibiting this enzyme, this compound increases GABA levels in the brain, leading to increased inhibitory neurotransmission. This, in turn, can reduce the activity of excitatory neurotransmitters, which are often associated with addiction, epilepsy, and cognitive disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It increases GABA levels in the brain, leading to increased inhibitory neurotransmission. This can reduce the activity of excitatory neurotransmitters, which are often associated with addiction, epilepsy, and cognitive disorders. Additionally, this compound has been shown to increase dopamine levels in the brain, which can lead to feelings of reward and pleasure.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-cyclopropyl-N-(2-methoxybenzyl)-L-prolinamide hydrochloride in lab experiments is its specificity for GABA aminotransferase. This allows researchers to study the effects of inhibiting this enzyme without affecting other neurotransmitter systems. However, one limitation of using this compound is that it can be difficult to administer in vivo due to its poor solubility. Additionally, this compound can have toxic effects at high doses, which can limit its use in certain experiments.

Future Directions

There are a number of future directions for research on N-cyclopropyl-N-(2-methoxybenzyl)-L-prolinamide hydrochloride. One area of interest is its potential therapeutic applications in treating addiction, epilepsy, and cognitive disorders. Additionally, researchers are interested in exploring the mechanisms of action of this compound in more detail, as well as its potential interactions with other neurotransmitter systems. Finally, there is ongoing research into improving the solubility and bioavailability of this compound, which could make it a more useful tool for future studies.

Scientific Research Applications

N-cyclopropyl-N-(2-methoxybenzyl)-L-prolinamide hydrochloride has been studied extensively for its potential therapeutic applications. It has been shown to be effective in reducing cocaine and nicotine self-administration in preclinical studies. This compound has also shown promise in treating epilepsy, with studies showing that it can reduce seizure activity in animal models. Additionally, this compound has been studied for its potential cognitive-enhancing effects.

Properties

IUPAC Name

(2S)-N-cyclopropyl-N-[(2-methoxyphenyl)methyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-20-15-7-3-2-5-12(15)11-18(13-8-9-13)16(19)14-6-4-10-17-14/h2-3,5,7,13-14,17H,4,6,8-11H2,1H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGMVGDSNHYKKJP-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN(C2CC2)C(=O)C3CCCN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1CN(C2CC2)C(=O)[C@@H]3CCCN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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